molecular formula C13H15F3N2O B2534545 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2199133-08-7

3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2534545
CAS No.: 2199133-08-7
M. Wt: 272.271
InChI Key: RUCRCTVWTHVECS-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azabicyclo[2.2.2]octane moiety through an oxygen atom. This intricate structure imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3-(trifluoromethyl)pyridine derivative, which can be achieved through the trifluoromethylation of pyridine using reagents like trifluoromethyl iodide and a suitable catalyst. The resulting intermediate is then subjected to nucleophilic substitution reactions to introduce the azabicyclo[2.2.2]octane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the azabicyclo[2.2.2]octane moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azabicyclo[2.2.2]octane moiety provides structural rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane: shares structural similarities with other trifluoromethylated pyridine derivatives and azabicyclo[2.2.2]octane analogs.

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    2-Pyrrolidin-2-ylpyridine: Another pyridine derivative with a different bicyclic structure.

Uniqueness

The unique combination of the trifluoromethyl group, pyridine ring, and azabicyclo[2.2.2]octane moiety in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-2-1-5-17-12(10)19-11-8-18-6-3-9(11)4-7-18/h1-2,5,9,11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRCTVWTHVECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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